molecular formula C9H16O2 B15239763 1-Methoxy-2-methylcyclohexane-1-carbaldehyde

1-Methoxy-2-methylcyclohexane-1-carbaldehyde

Cat. No.: B15239763
M. Wt: 156.22 g/mol
InChI Key: WRXZEERFYILVNC-UHFFFAOYSA-N
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Description

1-Methoxy-2-methylcyclohexane-1-carbaldehyde is an organic compound with the molecular formula C9H16O2 It is a derivative of cyclohexane, featuring a methoxy group and a methyl group attached to the cyclohexane ring, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-2-methylcyclohexane-1-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexane, which undergoes a series of reactions to introduce the methoxy and methyl groups.

    Methylation: The methyl group is introduced via a Friedel-Crafts alkylation reaction, using a methylating agent such as methyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step in the synthetic route.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-2-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

    Oxidation: 1-Methoxy-2-methylcyclohexane-1-carboxylic acid.

    Reduction: 1-Methoxy-2-methylcyclohexane-1-methanol.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methoxy-2-methylcyclohexane-1-carbaldehyde finds applications in several fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-Methoxy-2-methylcyclohexane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The methoxy and methyl groups influence the compound’s reactivity and interactions with enzymes and receptors.

Comparison with Similar Compounds

    Cyclohexanecarbaldehyde: Lacks the methoxy and methyl groups, resulting in different chemical properties and reactivity.

    2-Methylcyclohexanone: Contains a ketone group instead of an aldehyde, leading to different reactivity and applications.

    1-Methoxycyclohexane: Lacks the methyl and aldehyde groups, resulting in different chemical behavior.

Uniqueness: 1-Methoxy-2-methylcyclohexane-1-carbaldehyde is unique due to the presence of both methoxy and methyl groups along with an aldehyde functional group. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

1-methoxy-2-methylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C9H16O2/c1-8-5-3-4-6-9(8,7-10)11-2/h7-8H,3-6H2,1-2H3

InChI Key

WRXZEERFYILVNC-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1(C=O)OC

Origin of Product

United States

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